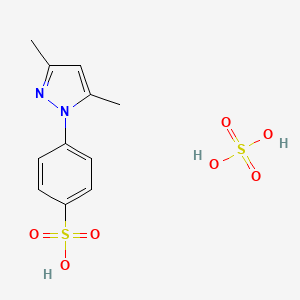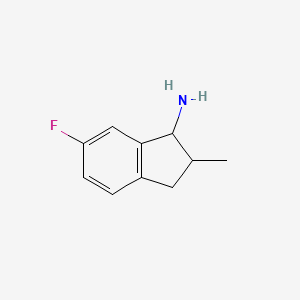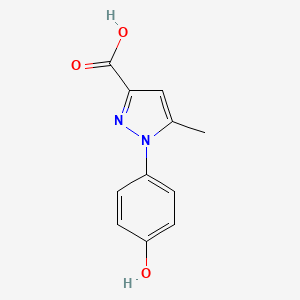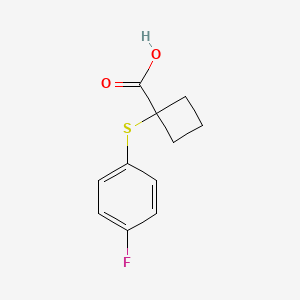
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol is an organic compound with the molecular formula C₇H₁₄S and a molecular weight of 130.25 g/mol . This compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is further connected to a dimethylcyclopropyl group. Thiol compounds are known for their distinctive odors and their reactivity due to the presence of the sulfur-hydrogen bond.
準備方法
The synthesis of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be achieved through various methods. One common approach involves the reaction of 2,2-dimethylcyclopropylcarbinol with thionyl chloride to form the corresponding chlorinated intermediate, which is then treated with sodium hydrosulfide to yield the desired thiol compound . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
化学反応の分析
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol undergoes several types of chemical reactions:
Oxidation: Thiol groups can be oxidized to form disulfides. For example, this compound can be oxidized using mild oxidizing agents like hydrogen peroxide to form the corresponding disulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions. For instance, it can react with alkyl halides to form thioethers.
Addition: Thiol-ene reactions, where the thiol group adds to alkenes, are also common.
科学的研究の応用
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: Thiol compounds are often used in the study of enzyme mechanisms and protein structures due to their ability to form disulfide bonds.
Medicine: Research into thiol compounds includes their potential use as antioxidants and their role in redox biology.
Industry: Thiol compounds are used in the production of polymers and as additives in lubricants and fuels.
作用機序
The mechanism of action of 1-(2,2-Dimethylcyclopropyl)ethane-1-thiol primarily involves its thiol group. Thiols can act as nucleophiles, participating in various chemical reactions. They can also form disulfide bonds, which are crucial in maintaining the structural integrity of proteins. In biological systems, thiols play a role in redox reactions, acting as reducing agents and protecting cells from oxidative damage .
類似化合物との比較
1-(2,2-Dimethylcyclopropyl)ethane-1-thiol can be compared with other thiol compounds such as:
1,2-Ethanedithiol: This compound has two thiol groups and is used in the synthesis of dithiolanes and dithianes.
Ethanethiol: A simpler thiol with a single thiol group, used as an odorant in natural gas.
1,3-Propanedithiol: Similar to 1,2-ethanedithiol but with a three-carbon chain, used in the synthesis of cyclic sulfides.
This compound is unique due to its cyclopropyl group, which imparts different steric and electronic properties compared to linear thiols. This uniqueness can influence its reactivity and the types of reactions it undergoes.
特性
分子式 |
C7H14S |
|---|---|
分子量 |
130.25 g/mol |
IUPAC名 |
1-(2,2-dimethylcyclopropyl)ethanethiol |
InChI |
InChI=1S/C7H14S/c1-5(8)6-4-7(6,2)3/h5-6,8H,4H2,1-3H3 |
InChIキー |
YBQXQLKTDDQOQI-UHFFFAOYSA-N |
正規SMILES |
CC(C1CC1(C)C)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![Racemic-(3R,3aS,6aS)-tert-butyl3-(hydroxymethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B13072169.png)
![{3-bromo-2-ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13072170.png)



![4-Methyl-4-propyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13072198.png)
![2,6-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13072203.png)
![4-[2-(4-amino-3,5-dimethylphenyl)phenyl]-2,6-dimethylaniline](/img/structure/B13072204.png)
![5-[2-(Dimethylamino)ethyl]-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13072211.png)
